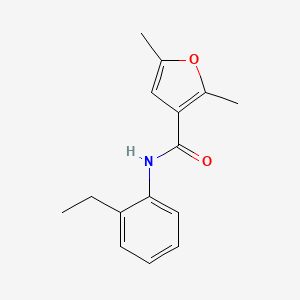
N-(2-ethylphenyl)-2,5-dimethylfuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethylphenyl)-2,5-dimethylfuran-3-carboxamide, commonly known as EDAF or EDAF-2, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. EDAF belongs to the class of furan carboxamides and has been shown to possess promising biological activities.
Wissenschaftliche Forschungsanwendungen
Material Science and Chemistry
- Synthesis of Metal–Organic Frameworks (MOFs): Carboxylate-assisted ethylamide metal–organic frameworks have been studied for their synthesis, structure, thermostability, and luminescence properties. These frameworks show unique topologies and properties, suggesting potential applications in gas storage, separation, and catalysis (Sun et al., 2012).
Pharmacology and Drug Design
- Antitumor Agents: Derivatives of carboxamide compounds, such as those related to N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, have been explored for their in vivo solid-tumor activity and antileukemic activity. These compounds highlight the structural requirements necessary for bioactivity and provide a framework for designing new anticancer drugs (Denny et al., 1987).
Chemical Synthesis and Mechanisms
- Novel Synthetic Routes: Research has explored unexpected reactions of carboxamide derivatives, leading to new synthetic pathways and products. These findings can enhance understanding of chemical reactivity and provide new tools for chemical synthesis (Ledenyova et al., 2018).
Analytical and Bioanalytical Chemistry
- Radioligand Development for Imaging: Carboxamide derivatives have been labeled for potential use as radioligands in positron emission tomography (PET) imaging. These compounds could assist in visualizing peripheral benzodiazepine receptors, aiding in the diagnosis and study of diseases (Matarrese et al., 2001).
Molecular Design and Computational Studies
- Computational Analysis for Drug Design: Studies on carboxamide derivatives using density functional theory (DFT), molecular docking, and simulations have provided insights into their conformational properties, reactivity, and potential as anticancer agents. Such computational approaches are crucial for the rational design of new drugs (Al-Otaibi et al., 2022).
Eigenschaften
IUPAC Name |
N-(2-ethylphenyl)-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-4-12-7-5-6-8-14(12)16-15(17)13-9-10(2)18-11(13)3/h5-9H,4H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVULVWPZCXDAAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(OC(=C2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


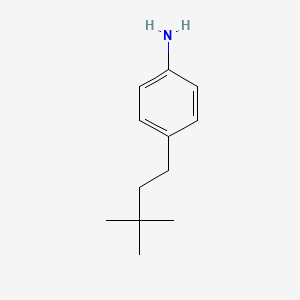
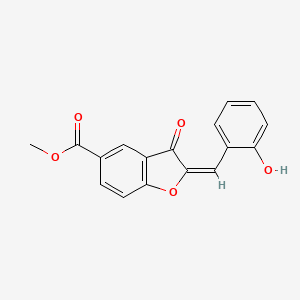
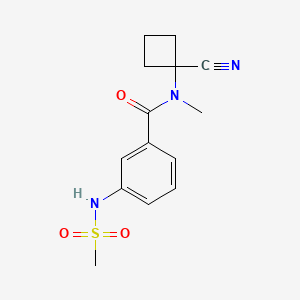

![N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2384294.png)
![1-(2-chlorobenzyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B2384295.png)

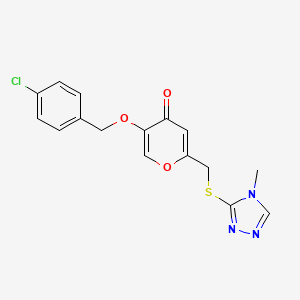
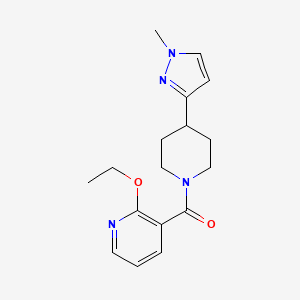
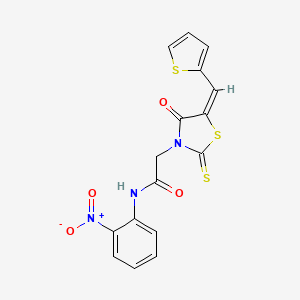
![Methyl 4-((furan-2-ylmethyl)(4-(methylthio)benzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2384302.png)
![4-acetyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2384304.png)
